molecular formula C15H9FO2S B6404464 3-[Benzo(B)thiophen-2-YL]-5-fluorobenzoic acid CAS No. 1261962-67-7

3-[Benzo(B)thiophen-2-YL]-5-fluorobenzoic acid

Cat. No.: B6404464
CAS No.: 1261962-67-7
M. Wt: 272.30 g/mol
InChI Key: BPCYRDMMFIZLME-UHFFFAOYSA-N
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Description

3-[Benzo(B)thiophen-2-YL]-5-fluorobenzoic acid is a compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[Benzo(B)thiophen-2-YL]-5-fluorobenzoic acid typically involves the coupling of benzo[b]thiophene derivatives with fluorobenzoic acid. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of benzo[b]thiophene with a halogenated fluorobenzoic acid in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-[Benzo(B)thiophen-2-YL]-5-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-[Benzo(B)thiophen-2-YL]-5-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[Benzo(B)thiophen-2-YL]-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Benzo[b]thiophene: The parent compound, which lacks the fluorobenzoic acid moiety.

    5-Fluorobenzoic Acid: A simpler compound that lacks the benzothiophene ring.

    Raloxifene: A benzothiophene derivative used as a selective estrogen receptor modulator.

Uniqueness: 3-[Benzo(B)thiophen-2-YL]-5-fluorobenzoic acid is unique due to the presence of both the benzothiophene and fluorobenzoic acid moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(1-benzothiophen-2-yl)-5-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO2S/c16-12-6-10(5-11(7-12)15(17)18)14-8-9-3-1-2-4-13(9)19-14/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCYRDMMFIZLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=CC(=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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